molecular formula C22H29NO3 B188464 2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one CAS No. 5813-75-2

2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one

Cat. No. B188464
CAS RN: 5813-75-2
M. Wt: 355.5 g/mol
InChI Key: FDRZNNDZOJMIDU-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one, commonly known as DIBAL-H, is a reducing agent that is widely used in organic synthesis. It is a strong and selective reducing agent that can reduce a variety of functional groups including esters, ketones, and nitriles. DIBAL-H is a versatile reagent that has found applications in many areas of organic synthesis, including drug discovery, natural product synthesis, and material science.

Mechanism of Action

DIBAL-H is a strong reducing agent that can reduce a variety of functional groups. The mechanism of action of DIBAL-H involves the transfer of a hydride ion (H-) to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl group of the substrate, resulting in the formation of an alkoxide intermediate. The alkoxide intermediate is then protonated to form the reduced product.
Biochemical and Physiological Effects:
DIBAL-H is not typically used in biochemical and physiological studies, as it is primarily used in organic synthesis. However, there have been some studies that have investigated the toxicity of DIBAL-H. These studies have shown that DIBAL-H can be toxic to cells and can cause cell death at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIBAL-H is its selectivity for reducing certain functional groups. It is also a strong reducing agent that can reduce substrates quickly and efficiently. However, DIBAL-H can be dangerous to work with, as it is a flammable and reactive compound that can react violently with water and other protic solvents. It is also a strong reducing agent that can reduce substrates to their corresponding alcohols, which may not be desirable in certain synthetic applications.

Future Directions

There are many potential future directions for research involving DIBAL-H. One area of interest is the development of new synthetic methodologies that utilize DIBAL-H as a reducing agent. Another area of interest is the development of new applications for DIBAL-H in material science and catalysis. Additionally, there is potential for the development of new reagents that are more selective and less hazardous than DIBAL-H. Overall, the versatility and selectivity of DIBAL-H make it a valuable tool for synthetic chemists, and there is still much to be learned about its potential applications.

Synthesis Methods

The synthesis of DIBAL-H involves the reaction of diisobutylaluminum hydride (DIBAL) with 2,5-dimethoxybenzaldehyde. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The product, DIBAL-H, is obtained as a yellow solid and is typically used as a solution in anhydrous solvents such as toluene or hexane.

Scientific Research Applications

DIBAL-H has found numerous applications in scientific research. It has been used as a reducing agent in the synthesis of various natural products and pharmaceuticals. For example, DIBAL-H has been used in the synthesis of the anti-cancer drug paclitaxel, which is used to treat a variety of cancers including breast, ovarian, and lung cancer. DIBAL-H has also been used in the synthesis of the antibiotic erythromycin, which is used to treat bacterial infections.

properties

CAS RN

5813-75-2

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H29NO3/c1-21(2,3)16-11-14(12-17(20(16)24)22(4,5)6)23-18-13-15(25-7)9-10-19(18)26-8/h9-13H,1-8H3

InChI Key

FDRZNNDZOJMIDU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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